molecular formula C14H16FNO3 B1528104 Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 1260801-80-6

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B1528104
M. Wt: 265.28 g/mol
InChI Key: FZLAJUBVHDBNMS-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C14H16FNO3 . It has an average mass of 265.280 Da and a monoisotopic mass of 265.111420 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary : This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application : The specific methods of application would depend on the exact nature of the SM coupling being performed. Typically, this involves the use of a palladium catalyst and a boron reagent .

2. Protodeboronation of Pinacol Boronic Esters

  • Application Summary : Pinacol boronic esters, which are similar to the compound you mentioned, are highly valuable building blocks in organic synthesis. They can be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation .
  • Results or Outcomes : The outcomes of this process can include the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .

properties

IUPAC Name

tert-butyl 6-fluoro-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLAJUBVHDBNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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